![molecular formula C15H9Cl2N3OS B12153941 (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12153941.png)
(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and a pyridinylmethylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dichloroaniline with pyridine-3-carbaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that thiazolidinones exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound in focus has shown promising results in various studies:
-
Antimicrobial Activity :
- Thiazolidinone derivatives are known for their antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one have been evaluated for their efficacy against pathogens like Pseudomonas aeruginosa and Escherichia coli .
- Anti-inflammatory Effects :
- Anticancer Properties :
Case Studies
Several studies have documented the synthesis and biological evaluation of thiazolidinone derivatives:
- Synthesis and Evaluation of Thiazolo[3,2-a]pyrimidine Derivatives :
- Biological Activity of Novel Thiazolo[4,5-b]pyridin-2-ones :
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications in the thiazolidinone core or substituents can enhance or diminish activity:
Substituent | Effect on Activity |
---|---|
Chlorine at positions 2 and 3 | Increases antimicrobial potency |
Pyridine ring | Enhances interaction with biological targets |
Variations in alkyl groups | Alters lipophilicity and bioavailability |
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
- (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one
- (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Biological Activity
The compound (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which are recognized for their diverse biological activities. This article delves into the biological activities associated with this specific thiazolidin-4-one derivative, emphasizing its potential therapeutic applications based on recent research findings.
Overview of Thiazolidin-4-one Derivatives
Thiazolidin-4-ones are a significant class of heterocyclic compounds that have garnered attention for their wide range of biological activities, including:
- Anticancer
- Antidiabetic
- Antimicrobial
- Anti-inflammatory
- Anticonvulsant
These compounds exhibit their effects through various mechanisms, including enzyme inhibition and receptor modulation. The structural modifications at different positions of the thiazolidinone ring can significantly influence their biological activity and pharmacological properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound inhibited cell proliferation in breast and colon cancer cell lines.
- Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Properties
The antimicrobial activity of thiazolidin-4-one derivatives is well-documented. The specific compound has been tested against a range of bacterial strains and fungi:
Microorganism | Activity (Zone of Inhibition in mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 14 |
These results indicate that the compound exhibits moderate to strong antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Antidiabetic Effects
Thiazolidin-4-one derivatives are also recognized for their antidiabetic properties. The compound has been evaluated for its ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models:
- In vivo studies showed a significant reduction in fasting blood glucose levels.
- It acts as a PPARγ agonist, similar to established antidiabetic drugs such as pioglitazone .
Structural Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their chemical structure. Modifications at specific positions can enhance or diminish their efficacy:
- Position 2 : Substituents here can affect the binding affinity to target enzymes.
- Position 5 : Variations can alter the lipophilicity and bioavailability.
- Aromatic substitutions : Such as the dichlorophenyl group in this compound enhance its interaction with biological targets due to increased electron-withdrawing effects .
Case Studies
Several case studies have explored the therapeutic potential of thiazolidin-4-one derivatives:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Properties
Molecular Formula |
C15H9Cl2N3OS |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
(5Z)-2-(2,3-dichlorophenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-10-4-1-5-11(13(10)17)19-15-20-14(21)12(22-15)7-9-3-2-6-18-8-9/h1-8H,(H,19,20,21)/b12-7- |
InChI Key |
YWYYTCAULQZRDX-GHXNOFRVSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)/C(=C/C3=CN=CC=C3)/S2 |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)C(=CC3=CN=CC=C3)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.